3-Hydroxycoumarin as a Potent Tyrosinase Inhibitor vs. Inactive 4-Hydroxycoumarin
3-Hydroxycoumarin is a potent inhibitor of mushroom tyrosinase, a key enzyme in melanin synthesis, with a reported IC50 of 2.49 µM [1]. In a direct comparative study, the close structural analog 4-hydroxycoumarin showed no inhibitory activity against the same enzyme under identical conditions [2]. This demonstrates a clear, regioisomer-specific functional difference.
| Evidence Dimension | Tyrosinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 2.49 µM |
| Comparator Or Baseline | 4-Hydroxycoumarin: No inhibition detected |
| Quantified Difference | Qualitative (Active vs. Inactive) |
| Conditions | Mushroom tyrosinase assay (Agaricus bisporus) |
Why This Matters
For researchers developing tyrosinase inhibitors, 4-hydroxycoumarin is an ineffective negative control, while 3-hydroxycoumarin serves as a validated, active lead compound.
- [1] Du Plessis J, et al. Synthesis and evaluation of 3-hydroxyquinolin-2(1H)-one derivatives as inhibitors of tyrosinase. Bioorg Med Chem Lett. 2024. View Source
- [2] Asthana S, Zucca P, Vargiu AV, Sanjust E, Ruggerone P, Rescigno A. Structure-Activity Relationship Study of Hydroxycoumarins and Mushroom Tyrosinase. J Agric Food Chem. 2015;63(32):7236-44. View Source
